2-Amino-5-bromo-2'-fluorobenzophenone

Vue d'ensemble

Description

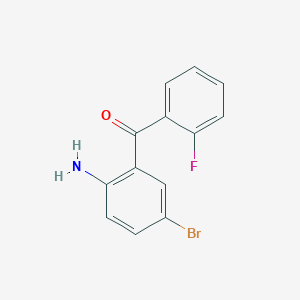

Le 2-Amino-5-bromo-2’-fluorobenzophénone est un composé organique de formule moléculaire C₁₃H₉BrFNO et de masse moléculaire 294,119 g/mol . Il est également connu sous son nom IUPAC, Méthanone, (2-amino-5-bromophényl)(2-fluorophényl)- . Ce composé est un dérivé de la benzophénone, présentant des substituants amino, bromo et fluoro sur ses cycles aromatiques.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La synthèse du 2-Amino-5-bromo-2’-fluorobenzophénone implique généralement les étapes suivantes :

Bromation : L’introduction d’un atome de brome dans la structure de la benzophénone.

Fluorination : L’ajout d’un atome de fluor au cycle aromatique.

Amination : L’incorporation d’un groupe amino dans le composé.

Ces réactions sont généralement effectuées dans des conditions contrôlées à l’aide de réactifs et de catalyseurs appropriés afin de garantir un rendement et une pureté élevés .

Méthodes de production industrielle

La production industrielle du 2-Amino-5-bromo-2’-fluorobenzophénone implique une synthèse chimique à grande échelle à l’aide de réacteurs automatisés et de mesures strictes de contrôle de la qualité. Le processus est optimisé pour l’efficacité, la rentabilité et la sécurité environnementale .

Analyse Des Réactions Chimiques

Types de réactions

Le 2-Amino-5-bromo-2’-fluorobenzophénone subit diverses réactions chimiques, notamment :

Réactions de substitution : Les groupes amino, bromo et fluoro peuvent participer à des réactions de substitution nucléophile ou électrophile.

Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques pour former différents dérivés.

Réactions de couplage : Il peut être utilisé dans des réactions de couplage pour former des molécules plus complexes.

Réactifs et conditions courants

Substitution : Des réactifs tels que les halogénures, les acides et les bases sont couramment utilisés.

Oxydation : Des agents oxydants comme le permanganate de potassium ou le peroxyde d’hydrogène.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent diverses benzophénones substituées, des quinolones et d’autres composés aromatiques .

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, 2-Amino-5-bromo-2'-fluorobenzophenone serves as a precursor in the synthesis of complex organic molecules. It is utilized in various chemical reactions, including:

- Substitution Reactions: The amino, bromo, and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.

- Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction to form various derivatives.

- Coupling Reactions: It can be employed in coupling reactions to synthesize more complex molecules .

Biology

In biological research, this compound is significant for studying enzyme interactions and protein binding. Its unique functional groups allow it to interact with biological macromolecules, making it a useful tool for probing biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is an intermediate in the development of pharmaceuticals, particularly in synthesizing benzodiazepines and other therapeutic agents. For example, it has been used in the preparation of therapeutically valuable compounds such as phenyl-l,4-benzodiazepine derivatives . The compound's ability to form hydrogen bonds through its amino group enhances its potential as a bioactive molecule.

Industry

The compound finds applications in the production of dyes, pigments, and other specialty chemicals. Its unique combination of substituents contributes to desirable properties in various industrial formulations .

Case Study 1: Synthesis of Benzodiazepine Derivatives

A study demonstrated the use of this compound as an intermediate in synthesizing benzodiazepine derivatives. By reacting this compound with various amines, researchers successfully produced several new compounds with potential therapeutic effects against anxiety and insomnia .

Case Study 2: Enzyme Interaction Studies

Research involving this compound has shown its effectiveness in studying enzyme-substrate interactions. The presence of the amino group allows for specific binding interactions with enzymes, facilitating investigations into enzyme kinetics and inhibition mechanisms.

Mécanisme D'action

Le mécanisme d’action du 2-Amino-5-bromo-2’-fluorobenzophénone implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe amino peut former des liaisons hydrogène, tandis que les substituants bromo et fluoro peuvent participer à des liaisons halogènes et à d’autres interactions non covalentes. Ces interactions influencent la réactivité et l’activité biologique du composé .

Comparaison Avec Des Composés Similaires

Composés similaires

- 2-Amino-5-chloro-2’-fluorobenzophénone

- 2-Amino-5-bromo-2’-chlorobenzophénone

- 2-Amino-5-fluoro-2’-bromobenzophénone

Unicité

Le 2-Amino-5-bromo-2’-fluorobenzophénone est unique en raison de sa combinaison spécifique de substituants amino, bromo et fluoro, qui lui confèrent des propriétés chimiques et physiques distinctes. Cette unicité le rend précieux dans diverses applications, notamment dans la synthèse de composés organiques spécialisés .

Activité Biologique

2-Amino-5-bromo-2'-fluorobenzophenone is a synthetic organic compound with the molecular formula and a molecular weight of approximately 294.119 g/mol. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities. Understanding its biological activity is crucial for its application in pharmaceuticals and other chemical industries.

The synthesis of this compound typically involves three key steps:

- Bromination : Introduction of a bromine atom into the benzophenone structure.

- Fluorination : Addition of a fluorine atom to the aromatic ring.

- Amination : Incorporation of an amino group into the compound.

These reactions are conducted under controlled conditions to achieve high yield and purity. The compound's unique combination of functional groups (amino, bromo, and fluoro) contributes to its distinct chemical behavior and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The amino group can form hydrogen bonds, while the bromo and fluoro substituents may participate in halogen bonding and other non-covalent interactions. These interactions can influence various biological pathways, including enzyme inhibition and protein binding.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have shown potent inhibitory effects against various cancer cell lines, including KB and IGROV1 cells. The mechanism often involves selective targeting of folate receptors, leading to effective cellular uptake and subsequent inhibition of tumor growth .

| Compound | IC50 (nM) against KB Cells | IC50 (nM) against IGROV1 Cells |

|---|---|---|

| This compound | TBD | TBD |

| Related Compound 1 | 0.55 | 0.97 |

| Related Compound 2 | 3.2 | 176 |

Antimicrobial Activity

In addition to anticancer properties, related compounds have shown antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of halogen substituents can enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy as an antimicrobial agent .

Case Studies

- Antitumor Efficacy : A study evaluated the antitumor activity of a series of benzophenone derivatives, including those with amino substitutions. Results demonstrated that these compounds could significantly reduce tumor cell viability in vitro, with some achieving complete remission in SCID mice models bearing tumors .

- Enzyme Inhibition : Research has shown that certain derivatives can inhibit key enzymes involved in purine biosynthesis, which is critical for cancer cell proliferation. This inhibition leads to reduced nucleotide availability for DNA replication in rapidly dividing cells .

Propriétés

IUPAC Name |

(2-amino-5-bromophenyl)-(2-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrFNO/c14-8-5-6-12(16)10(7-8)13(17)9-3-1-2-4-11(9)15/h1-7H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCOKDXNGCQXFCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60163827 | |

| Record name | 2-Amino-5-bromo-2'-fluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1479-58-9 | |

| Record name | (2-Amino-5-bromophenyl)(2-fluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1479-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-bromo-2'-fluorobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001479589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-bromo-2'-fluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-bromo-2'-fluorobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.